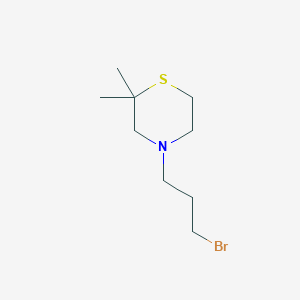
4-(3-Bromopropyl)-2,2-dimethylthiomorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Bromopropyl)-2,2-dimethylthiomorpholine is an organic compound that belongs to the class of thiomorpholines. Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring. This specific compound is characterized by the presence of a bromopropyl group attached to the thiomorpholine ring, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopropyl)-2,2-dimethylthiomorpholine typically involves the reaction of 2,2-dimethylthiomorpholine with 1,3-dibromopropane. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.
化学反応の分析
Types of Reactions
4-(3-Bromopropyl)-2,2-dimethylthiomorpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom, resulting in the formation of 2,2-dimethylthiomorpholine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include sulfoxides and sulfones.
Reduction: The major product is 2,2-dimethylthiomorpholine.
科学的研究の応用
4-(3-Bromopropyl)-2,2-dimethylthiomorpholine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes and receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-(3-Bromopropyl)-2,2-dimethylthiomorpholine involves its interaction with nucleophiles and electrophiles. The bromine atom in the bromopropyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. The sulfur atom in the thiomorpholine ring can participate in redox reactions, influencing the compound’s reactivity and stability.
類似化合物との比較
Similar Compounds
4-(3-Chloropropyl)-2,2-dimethylthiomorpholine: Similar structure but with a chlorine atom instead of bromine.
4-(3-Hydroxypropyl)-2,2-dimethylthiomorpholine: Contains a hydroxyl group instead of a halogen.
4-(3-Aminopropyl)-2,2-dimethylthiomorpholine: Features an amino group in place of the bromine atom.
Uniqueness
4-(3-Bromopropyl)-2,2-dimethylthiomorpholine is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro and hydroxy analogs. The bromine atom’s larger size and lower bond dissociation energy facilitate easier bond cleavage, enhancing the compound’s utility in synthetic applications.
特性
分子式 |
C9H18BrNS |
|---|---|
分子量 |
252.22 g/mol |
IUPAC名 |
4-(3-bromopropyl)-2,2-dimethylthiomorpholine |
InChI |
InChI=1S/C9H18BrNS/c1-9(2)8-11(5-3-4-10)6-7-12-9/h3-8H2,1-2H3 |
InChIキー |
MKHYRAYSJOKBCX-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CCS1)CCCBr)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-(chlorocarbonyl)-3-(cyclobutanecarboxamido)-6,6-dimethyl-5,6-dihydropyrrolo[3,4-c]pyrazole-2(4H)-carboxylate](/img/structure/B12855937.png)


![1h-Pyrrolo[2,3-b]pyridine, 4-fluoro-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B12855948.png)

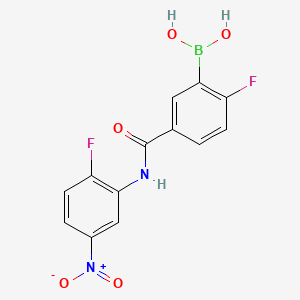
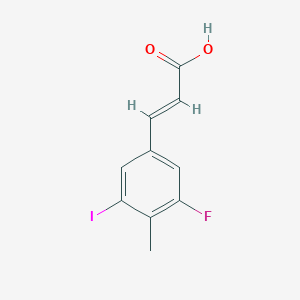
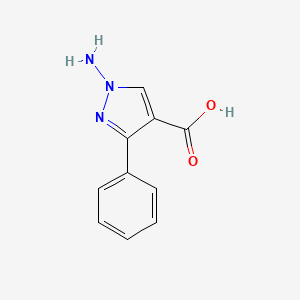


![5-Methoxyimidazo[1,2-a]pyrazine-2-carbaldehyde](/img/structure/B12855997.png)
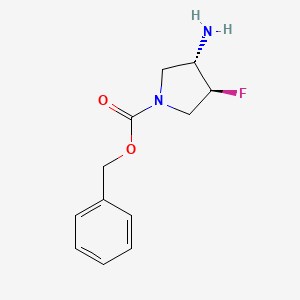

![9,9-Dimethyl-5-azadispiro[3.1.56.24]tridecane-2,8,10,13-tetrone](/img/structure/B12856015.png)
